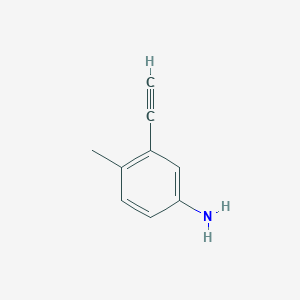

3-Ethynyl-4-methylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethynyl-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-3-8-6-9(10)5-4-7(8)2/h1,4-6H,10H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWLCLSPCHRYXHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80631311 | |

| Record name | 3-Ethynyl-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134690-40-7 | |

| Record name | 3-Ethynyl-4-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134690-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethynyl-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Ethynyl 4 Methylaniline

Established Synthetic Pathways for Terminal Alkynes on Aniline (B41778) Derivatives

The construction of the ethynyl-aniline scaffold often relies on robust and well-established reactions that are foundational to modern organic synthesis. These pathways typically begin with commercially available or readily synthesized aniline or nitrobenzene derivatives.

Palladium-Catalyzed Cross-Coupling Reactions for Ethynylation

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds. The introduction of an ethynyl (B1212043) group onto an aromatic ring is efficiently accomplished using these methods, particularly the Sonogashira coupling.

The Sonogashira reaction is a cross-coupling process that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a mild amine base. organic-chemistry.org This method is highly effective for the synthesis of 3-ethynyl-4-methylaniline, starting from a halogenated precursor such as 3-bromo-4-methylaniline or 3-iodo-4-methylaniline (B1581167). sigmaaldrich.comchemimpex.comsigmaaldrich.com

A general scheme for this transformation involves reacting the halo-aniline derivative with a protected or terminal alkyne, such as trimethylsilylacetylene (TMSA), followed by deprotection. The reactivity of the aryl halide is a key factor, with the general trend being I > Br > Cl. libretexts.org

Reaction Scheme:

Figure 1: General Sonogashira coupling pathway to this compound.

The reaction conditions are adaptable, with numerous variations developed to improve efficiency and substrate scope. These include copper-free versions and the use of various palladium catalysts and ligands. organic-chemistry.orglibretexts.org

| Catalyst System | Aryl Halide (R-X) | Alkyne | Base | Solvent | Typical Conditions |

|---|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ / CuI | 3-Iodo-4-methylaniline | Trimethylsilylacetylene | Triethylamine (Et₃N) | DMF or Toluene | Room Temp to 80°C |

| Pd(PPh₃)₄ / CuI | 3-Bromo-4-methylaniline | Ethynyltrimethylsilane | Diisopropylethylamine (DIPEA) | THF | 50-100°C |

| PdCl₂(dppf) | 3-Iodo-4-methylaniline | Phenylacetylene | Piperidine | DMSO | Room Temp to 60°C |

Reduction of Nitro Precursors to Aniline Moieties

An alternative and highly effective strategy involves installing the ethynyl group onto a nitrobenzene precursor, followed by the chemical reduction of the nitro group to form the target aniline. This pathway is advantageous as the electron-withdrawing nature of the nitro group can facilitate certain reactions, and a wide variety of substituted nitroarenes are commercially available.

The synthesis would begin with a substrate like 2-bromo-5-nitrotoluene. A Sonogashira coupling reaction introduces the ethynyl group, yielding 2-ethynyl-5-nitrotoluene. The final step is the reduction of the nitro group.

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes to their corresponding anilines, often yielding water as the only byproduct. nih.govacs.org This transformation is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under an atmosphere of hydrogen gas. acs.org The reaction is generally high-yielding and tolerates a wide range of functional groups, including alkynes. researchgate.netfrontiersin.org

Reaction Scheme:

Figure 2: Reduction of a nitro precursor to this compound.

Other reducing agents can also be employed, offering different levels of chemoselectivity. These include metal/acid systems like iron in acetic acid or stannous chloride (SnCl₂) in ethanol. google.comorganic-chemistry.org

| Reducing Agent/Catalyst | Solvent | Typical Conditions | Selectivity Notes |

|---|---|---|---|

| H₂ (gas), Pd/C (5-10%) | Methanol, Ethanol, or Ethyl Acetate | Room Temp, 1-4 atm H₂ | High selectivity for nitro group; may reduce C=C bonds under harsh conditions. |

| Raney Nickel, H₂ (gas) | Ethanol | Room Temp to 50°C, high pressure | Highly active but less selective than palladium. |

| Iron (Fe) powder, HCl/Acetic Acid | Water/Ethanol | Reflux | Classic Bechamp reduction; robust and cost-effective. nih.gov |

| Tin(II) Chloride (SnCl₂) | Ethanol or Ethyl Acetate | Room Temp to Reflux | Mild conditions, good for sensitive substrates. |

Multi-Step Syntheses from Substituted Benzoic Acid Precursors

A more lengthy but versatile approach begins with a substituted benzoic acid, such as 3-iodo-4-methylbenzoic acid. The synthesis proceeds by first introducing the alkyne via Sonogashira coupling to produce 3-ethynyl-4-methylbenzoic acid. chemicalbook.com Subsequently, the carboxylic acid functional group is converted into an amine.

This conversion can be accomplished through the Curtius rearrangement. wikipedia.orgorganic-chemistry.org In this reaction, the carboxylic acid is first converted to an acyl azide (B81097), typically via the acid chloride or by using an agent like diphenylphosphoryl azide (DPPA). Gentle heating of the acyl azide causes it to rearrange into an isocyanate, with the loss of nitrogen gas. The isocyanate is then hydrolyzed with aqueous acid to yield the primary amine, this compound. nih.gov

Reaction Scheme:

Figure 3: Synthesis via a benzoic acid precursor using the Curtius rearrangement.

This multi-step pathway offers flexibility, as the reaction conditions for the Curtius rearrangement are generally mild and compatible with the ethynyl group. wikipedia.org

Functional Group Interconversions Leading to this compound

Functional group interconversion (FGI) is a key strategy in organic synthesis that involves converting one functional group into another. imperial.ac.uk In the context of synthesizing this compound, FGI is integral to the pathways described above.

Key interconversions include:

Aryl Halide to Aryl Alkyne: This is the core transformation of the Sonogashira coupling, where a C-X bond (X = Br, I) is converted into a C-C≡CH bond.

Nitro to Amine: The reduction of an aromatic nitro group to a primary amine is a fundamental FGI. This transformation changes the electronic properties of the benzene (B151609) ring from electron-withdrawn to strongly electron-donating. solubilityofthings.com

Carboxylic Acid to Amine: The conversion of a benzoic acid derivative to an aniline, as seen in the Curtius rearrangement, is a powerful FGI that shortens the carbon chain by one atom (as CO₂). organic-chemistry.orgnih.gov

These interconversions are the tactical steps that enable the strategic construction of the target molecule from various starting materials. The choice of a specific synthetic route often depends on the availability of precursors, cost, and the desired scale of the synthesis.

Preparation of Key Intermediates for this compound Synthesis

The successful synthesis of this compound is critically dependent on the availability of high-purity halogenated precursors, namely 3-bromo-4-methylaniline and 3-iodo-4-methylaniline. The choice between a bromo or iodo precursor often depends on factors such as commercial availability, cost, and reactivity in the subsequent Sonogashira coupling, with iodo-substituted arenes generally exhibiting higher reactivity. kaust.edu.sa

The introduction of a halogen atom at the 3-position of 4-methylaniline requires a multi-step synthetic sequence, as direct halogenation of 4-methylaniline would primarily yield ortho- and para-substituted products relative to the activating amino group. A common strategy involves the nitration of a suitable toluene derivative, followed by halogenation and subsequent reduction of the nitro group to the desired aniline.

A representative synthetic route to 3-bromo-4-methylaniline starts with 4-nitrotoluene. sci-hub.box This starting material is first brominated in the presence of iron filings as a catalyst to yield 2-bromo-4-nitrotoluene. sci-hub.box The nitro group is then reduced to an amino group using a reducing agent such as iron in the presence of an acid, or through catalytic hydrogenation, to afford the target 3-bromo-4-methylaniline. sci-hub.box

Table 1: Synthesis of 3-Bromo-4-methylaniline from 4-Nitrotoluene

| Step | Reactants | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | 4-Nitrotoluene | Bromine, Iron, 100-120°C | 2-Bromo-4-nitrotoluene |

This table provides a generalized overview of the synthetic steps.

The synthesis of 3-iodo-4-methylaniline follows a similar strategy to its bromo-analog, often starting from p-toluidine (4-methylaniline). A common laboratory-scale synthesis involves the direct iodination of p-toluidine using iodine in the presence of a base like sodium bicarbonate to neutralize the hydrogen iodide formed during the reaction. researchgate.net Another approach involves the use of iodine monochloride (ICl) as the iodinating agent.

Alternatively, a Sandmeyer-type reaction can be employed. This would involve the diazotization of 3-amino-4-methylbenzoic acid followed by treatment with potassium iodide. The resulting 3-iodo-4-methylbenzoic acid can then be converted to 3-iodo-4-methylaniline through a Curtius, Hofmann, or a similar rearrangement reaction. While more steps are involved, this route can offer high regioselectivity.

Table 2: Comparison of Synthetic Routes to Halogenated 4-Methylaniline Precursors

| Precursor | Starting Material | Key Steps | Advantages | Disadvantages |

|---|---|---|---|---|

| 3-Bromo-4-methylaniline | 4-Nitrotoluene | Bromination, Nitro reduction | Readily available starting material. sci-hub.box | Multi-step process. |

| 3-Iodo-4-methylaniline | p-Toluidine | Direct Iodination | Fewer steps. researchgate.net | Potential for side products. |

This table presents a comparative summary of different synthetic strategies.

Scalability and Efficiency Considerations in Synthetic Protocols

For the synthesis of the halogenated precursors, the choice of reagents and reaction conditions is crucial for scalability. For instance, while direct bromination with liquid bromine is effective, it poses significant handling and safety challenges on a large scale. Alternative brominating agents that are easier to handle may be considered. Similarly, for the reduction of the nitro group, catalytic hydrogenation is often preferred in industrial settings over metal/acid reductions due to milder reaction conditions and reduced waste generation. sci-hub.box

In the context of the Sonogashira coupling, several factors influence its scalability and efficiency:

Catalyst System: The choice of palladium and copper catalysts, as well as the ligands for the palladium, can significantly impact catalyst loading, stability, and turnover number. sci-hub.boxacs.org For large-scale production, minimizing the amount of expensive palladium catalyst is a primary concern. The development of highly active and robust catalyst systems is an active area of research. sci-hub.boxacs.org

Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, solvent, and base is critical to maximize yield and minimize reaction time. The use of process analytical technology (PAT) can aid in monitoring reaction progress and ensuring consistency. sci-hub.boxacs.org

Work-up and Purification: The removal of residual palladium and copper from the final product is a critical quality control parameter, especially for pharmaceutical applications. Efficient purification methods, such as crystallization or chromatography, need to be developed and optimized for large-scale production.

By carefully addressing these scalability and efficiency considerations, the synthesis of this compound can be transitioned from a laboratory-scale procedure to a robust and economically viable industrial process.

Chemical Reactivity and Transformation Pathways of 3 Ethynyl 4 Methylaniline

Reactivity of the Terminal Alkyne Functionality

The terminal ethynyl (B1212043) group is a hub of reactivity, readily participating in reactions that form new carbon-carbon and carbon-heteroatom bonds.

Click Chemistry Reactions

"Click chemistry" describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts. The terminal alkyne of 3-ethynyl-4-methylaniline is an ideal substrate for these transformations.

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, providing a highly efficient route to 1,2,3-triazoles. This reaction involves the coupling of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst. The reaction between this compound and various organic azides proceeds smoothly to afford the corresponding 1,4-disubstituted triazoles. For instance, the reaction with benzyl (B1604629) azide in the presence of a copper(I) catalyst provides 1-benzyl-4-(4-methyl-3-aminophenyl)-1,2,3-triazole in excellent yield.

Table 1: Examples of Copper-Catalyzed Azide-Alkyne Cycloaddition with this compound

| Azide Reactant | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Benzyl Azide | CuI | t-BuOH/H₂O | Room Temp | 95 |

| Phenyl Azide | CuSO₄·5H₂O/Sodium Ascorbate | DMSO | Room Temp | 92 |

| 1-Azido-4-nitrobenzene | Cu(OAc)₂ | DMF | 80 | 88 |

Coupling Reactions Beyond Sonogashira

While the Sonogashira coupling is a common reaction for terminal alkynes, other palladium-catalyzed cross-coupling reactions can also be employed to functionalize the ethynyl group of this compound. These reactions offer alternative strategies for the formation of C-C bonds. For example, a Heck-type coupling can occur with activated alkenes, although this is less common for terminal alkynes compared to aryl halides. More prevalent are reactions that proceed via in situ activation of the alkyne.

Table 2: Palladium-Catalyzed Coupling Reactions of this compound

| Coupling Partner | Catalyst System | Base | Solvent | Product Type |

| Iodobenzene | Pd(PPh₃)₄/CuI | Et₃N | THF | Aryl-substituted alkyne |

| Acrylonitrile | Pd(OAc)₂/dppf | K₂CO₃ | Toluene | Enyne |

Cyclization Reactions Involving the Ethynyl Group

The ethynyl group can participate in various intramolecular and intermolecular cyclization reactions to form carbocyclic and heterocyclic systems. Gold and other transition metals are often used to catalyze these transformations by activating the alkyne towards nucleophilic attack. For instance, derivatives of this compound where the amine is functionalized with a suitable tether can undergo intramolecular cyclization to form fused ring systems, such as quinolines.

Reactivity of the Aromatic Amine Group

The amino group on the aromatic ring is a versatile functional handle, primarily exhibiting nucleophilic character.

Amide Bond Formation Reactions

The primary amine functionality of this compound readily undergoes acylation with carboxylic acids, acid chlorides, or acid anhydrides to form stable amide bonds. This reaction is fundamental in peptide synthesis and for the introduction of various functional groups. The reaction typically proceeds in the presence of a coupling agent or a base to activate the carboxylic acid or to neutralize the acid byproduct.

A common method involves the reaction with an acid chloride, such as benzoyl chloride, in the presence of a base like pyridine (B92270) or triethylamine, to yield the corresponding N-(3-ethynyl-4-methylphenyl)benzamide.

Table 3: Amide Bond Formation with this compound

| Acylating Agent | Coupling Agent/Base | Solvent | Temperature (°C) | Yield (%) |

| Benzoyl Chloride | Pyridine | Dichloromethane | 0 to Room Temp | 98 |

| Acetic Anhydride | - | - | Room Temp | 96 |

| Benzoic Acid | EDC/HOBt | DMF | Room Temp | 85 |

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Ring

The aniline ring in this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of the strongly electron-donating amino (-NH2) group and the weakly electron-donating methyl (-CH3) group. Both of these substituents are ortho, para-directors. byjus.com

The directing effects of the substituents are as follows:

Amino group (-NH2): A powerful activating group that directs incoming electrophiles to the positions ortho and para to it (C2 and C6).

Methyl group (-CH3): A weakly activating group that directs to its ortho and para positions (C3 and C5).

Ethynyl group (-C≡CH): A deactivating group that would direct meta to its position (C2 and C6).

The powerful activating and directing effect of the amino group is the dominant influence on the regioselectivity of EAS reactions. Therefore, electrophiles will preferentially substitute at the positions most activated by the amino group, which are C2 and C6. Given the steric hindrance from the adjacent methyl group at C4, the C2 position is the most likely site for substitution. The C6 position is also activated, but to a lesser extent due to being meta to the methyl group. Direct nitration can be complicated by the oxidation of the aniline and the protonation of the amino group in a strong acidic medium, which forms the anilinium ion. byjus.com The -NH3+ group is a strong deactivating, meta-directing group, which can lead to a mixture of products. chemistrysteps.com

| Reaction | Reagent | Major Product(s) | Controlling Factor |

|---|---|---|---|

| Bromination | Br₂ in H₂O | 2,6-Dibromo-3-ethynyl-4-methylaniline | Strong activation by -NH₂ group leads to polysubstitution. |

| Nitration | HNO₃, H₂SO₄ | Mixture of 2-nitro and 5-nitro derivatives | Formation of anilinium ion (-NH₃⁺) directs meta. byjus.com |

| Sulfonation | Fuming H₂SO₄ | 2-Amino-5-ethynyl-4-methylbenzenesulfonic acid | Thermodynamic control often favors the para-substituted product. |

Oxidative Transformations

The oxidation of this compound can proceed through several pathways, involving either the aniline moiety or the ethynyl group. The aniline group is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. For instance, oxidation of substituted anilines with reagents like potassium ferricyanide (B76249) or silver oxide can yield products such as azobenzenes and phenazines. csu.edu.au The formation of N-aryl-p-quinone imines is also a possible outcome. csu.edu.au

The terminal alkyne functionality can also undergo oxidative transformations, most notably oxidative homocoupling (Glaser coupling) or heterocoupling reactions in the presence of a copper catalyst and an oxidant (like O₂), which would lead to the formation of symmetric or asymmetric diynes.

Chemo- and Regioselectivity in Complex Reaction Systems

The presence of multiple reactive sites in this compound makes chemo- and regioselectivity crucial considerations in its synthetic applications.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. For instance, transition metal-catalyzed reactions like the Sonogashira coupling can be performed selectively at the alkyne C-H bond without affecting the aniline ring or the amino group. mdpi.com Conversely, electrophilic aromatic substitution can be directed to the aniline ring without involving the alkyne. The amino group can be selectively acylated to form an amide, which protects it and modifies its directing effect in subsequent reactions.

Regioselectivity: This relates to the position at which a reaction occurs. In electrophilic aromatic substitution, the regioselectivity is governed by the directing effects of the -NH2 and -CH3 groups, favoring substitution at the C2 position. In reactions involving the alkyne, such as hydration or hydrohalogenation, the regioselectivity (Markovnikov vs. anti-Markovnikov addition) is determined by the specific catalyst and reaction mechanism. For example, gold-catalyzed hydration of terminal alkynes can present challenges in achieving high regioselectivity.

The ability to control both chemo- and regioselectivity is key to utilizing this compound as a versatile building block in organic synthesis. mdpi.comnih.gov

Catalytic Transformations Involving this compound

Catalysis plays a pivotal role in unlocking the synthetic potential of this compound, enabling transformations that are otherwise difficult or unselective.

Transition Metal-Catalyzed Processes

The terminal alkyne group is particularly amenable to a wide array of transition metal-catalyzed reactions. mdpi.com

Palladium- and Copper-Catalyzed Cross-Coupling: The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. nih.gov This reaction, catalyzed by a combination of palladium and copper complexes, would allow for the direct functionalization of the ethynyl group of this compound. The reaction proceeds under mild conditions and tolerates the aniline functionality. acs.org

Cyclization and Annulation Reactions: The dual functionality of an aniline and an alkyne within the same molecule makes it a prime substrate for intramolecular cyclization reactions. For example, electrophilic cyclization of N-(2-alkynyl)anilines using reagents like ICl or I₂ can produce substituted quinolines. nih.govresearchgate.net Palladium-catalyzed processes can also facilitate the synthesis of indole (B1671886) derivatives from alkynyl anilines. nih.gov

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "click" reaction between the terminal alkyne of this compound and an organic azide, catalyzed by copper(I), would provide a highly efficient route to 1,2,3-triazole derivatives.

Advanced Spectroscopic Characterization for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise structure of 3-Ethynyl-4-methylaniline can be confirmed.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons, the methyl group protons, the amine protons, and the terminal alkyne proton will each resonate at characteristic chemical shifts.

The protons on the aromatic ring typically appear in the range of 6.5-7.5 ppm. researchgate.net The specific splitting patterns (doublets, singlets) of these protons would confirm the 1,2,4-substitution pattern on the benzene (B151609) ring. The methyl group (–CH₃) attached to the ring is expected to produce a sharp singlet around 2.1-2.3 ppm. rsc.org The two protons of the primary amine (–NH₂) group generally appear as a broad singlet, which can vary in chemical shift (typically 3.5-4.5 ppm) depending on the solvent and concentration. libretexts.org A key diagnostic signal is the terminal acetylenic proton (–C≡CH), which is expected to appear as a sharp singlet around 3.0 ppm. pitt.edu

Expected ¹H NMR Data for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| Aromatic (Ar-H) | ~6.5 - 7.3 | Multiplet (d, s) | 3H |

| Amine (-NH₂) | ~3.5 - 4.5 | Broad Singlet | 2H |

| Acetylenic (-C≡CH) | ~3.0 | Singlet | 1H |

| Methyl (-CH₃) | ~2.2 | Singlet | 3H |

The ¹³C NMR spectrum provides complementary information, showing a distinct peak for each unique carbon atom in the molecule. For this compound, signals for the aromatic, methyl, and ethynyl (B1212043) carbons are anticipated.

The six carbons of the benzene ring would resonate in the typical aromatic region of approximately 110-150 ppm. mdpi.comkpi.ua The specific shifts of the substituted carbons (C-1, C-3, C-4) will differ from the unsubstituted ones (C-2, C-5, C-6) due to the electronic effects of the amine, ethynyl, and methyl groups. mdpi.com The carbon of the methyl group (–CH₃) is expected to appear upfield, around 20-22 ppm. rsc.orgrsc.org The two sp-hybridized carbons of the ethynyl group (–C≡CH) are highly characteristic, typically appearing in the range of 70-90 ppm. kpi.ua

Expected ¹³C NMR Data for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Aromatic (C-NH₂) | ~145 - 150 |

| Aromatic (C-H) | ~110 - 135 |

| Aromatic (C-CH₃) | ~125 - 130 |

| Aromatic (C-C≡CH) | ~115 - 120 |

| Acetylenic (-C ≡CH) | ~80 - 90 |

| Acetylenic (-C≡C H) | ~75 - 85 |

| Methyl (-CH₃) | ~20 - 22 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₉H₉N), the molecular weight is 131.17 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺•) would be observed at a mass-to-charge ratio (m/z) of 131.

The fragmentation of aromatic amines is often directed by the nitrogen atom. whitman.edu Aromatic amines typically show an intense molecular ion peak due to the stability of the aromatic ring. whitman.edujove.com Common fragmentation pathways for anilines include the loss of a hydrogen atom to form a prominent [M-1]⁺ peak. whitman.edu Another characteristic fragmentation involves the loss of hydrogen cyanide (HCN) from the aromatic ring. whitman.edu For this compound, cleavage of the methyl group could lead to a significant [M-15]⁺ fragment ion at m/z 116. The analysis of these fragment ions helps to confirm the presence of the various structural components of the molecule. chemguide.co.uk

Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Identity |

| [M]⁺• | 131 | Molecular Ion |

| [M-1]⁺ | 130 | Loss of H• from amine or ring |

| [M-15]⁺ | 116 | Loss of methyl radical (•CH₃) |

| [M-27]⁺• | 104 | Loss of hydrogen cyanide (HCN) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would display distinct absorption bands for the N-H bonds of the primary amine and the C-H and C≡C bonds of the terminal alkyne group.

The key diagnostic peaks include:

N-H Stretch : Primary amines show two distinct, sharp to medium bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. libretexts.orgwpmucdn.com

≡C-H Stretch : The stretching vibration of the hydrogen atom on a terminal alkyne gives rise to a strong, sharp peak near 3300 cm⁻¹. orgchemboulder.commasterorganicchemistry.com

C≡C Stretch : The carbon-carbon triple bond stretch appears as a sharp, often weak to medium intensity peak in the 2100-2260 cm⁻¹ range. orgchemboulder.commasterorganicchemistry.com This region has few other absorptions, making this peak highly diagnostic. masterorganicchemistry.com

Aromatic C-H and C=C Stretches : Absorptions for aromatic C-H stretching are typically found just above 3000 cm⁻¹, while C=C ring stretching vibrations appear in the 1450-1600 cm⁻¹ region. wpmucdn.com

Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) | Medium |

| Primary Amine | N-H Bend (Scissoring) | 1550 - 1650 | Medium-Strong |

| Terminal Alkyne | ≡C-H Stretch | ~3300 | Strong, Sharp |

| Alkyne | C≡C Stretch | 2100 - 2140 | Weak-Medium, Sharp |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Strong |

Computational and Theoretical Investigations of 3 Ethynyl 4 Methylaniline

Theoretical Insights into Reaction Mechanisms and Energetics

For instance, in the context of reactions involving substituted anilines, computational studies have been successfully employed to understand the mechanism and kinetics of reactions with hydroxyl radicals. rasayanjournal.co.inmdpi.com Such studies typically utilize methods like M06-2X and CCSD(T) with appropriate basis sets (e.g., 6-311++G(3df,2p)) to map out the potential energy surface, identifying transition states and intermediates. rasayanjournal.co.inmdpi.com These calculations can determine reaction barriers and reaction enthalpies, providing a quantitative understanding of the reaction's feasibility and kinetics.

The ethynyl (B1212043) group in 3-ethynyl-4-methylaniline presents a site ripe for various transformations, most notably cycloaddition reactions. Theoretical studies are instrumental in predicting the regioselectivity and stereoselectivity of such reactions. For example, the [3+2] cycloaddition of azides or nitrile oxides to the ethynyl moiety can be modeled to determine the activation energies for the formation of different regioisomers, thus predicting the major product. mdpi.commdpi.com DFT calculations can elucidate whether the reaction proceeds via a concerted or a stepwise mechanism by locating the relevant transition states and any potential intermediates. mdpi.com

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Phenyl Azide (B81097) | 0.0 |

| TS1 (ortho) | Transition state for ortho cycloaddition | +15.2 |

| TS2 (meta) | Transition state for meta cycloaddition | +16.8 |

| Product 1 (ortho) | Ortho-substituted triazole | -25.7 |

| Product 2 (meta) | Meta-substituted triazole | -24.1 |

This table is illustrative and contains hypothetical data.

Such computational data would strongly suggest that the formation of the ortho-substituted triazole is both kinetically and thermodynamically favored.

In Silico Studies for Biological Activity Prediction and Target Interactions

In silico methods, particularly molecular docking, are indispensable tools for predicting the potential biological activity of molecules like this compound and identifying their likely protein targets. These computational techniques simulate the interaction between a small molecule (ligand) and a macromolecular target, typically a protein, to predict the binding affinity and mode. nih.govijcce.ac.irresearchgate.net

The process begins with the generation of a 3D structure of this compound, which is then energetically minimized. A library of potential protein targets can be screened, or specific enzymes or receptors implicated in a disease of interest can be selected. For instance, based on the structural similarity of the aniline (B41778) scaffold to known kinase inhibitors, one might investigate the interaction of this compound with the ATP-binding site of various protein kinases. ijcce.ac.ir

Molecular docking programs, such as AutoDock or Molegro Virtual Docker, are then used to place the ligand into the binding site of the protein in various orientations and conformations. nih.govresearchgate.net A scoring function is employed to estimate the binding free energy (often denoted as ΔGbind) for each pose, with more negative values indicating a more favorable interaction. nih.gov

The predicted binding poses can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the stability of the ligand-protein complex. This information is invaluable for understanding the molecular basis of the predicted activity and for guiding the rational design of more potent and selective analogs.

The following table presents hypothetical docking results for this compound against several important cancer-related protein targets, illustrating the kind of data generated in such studies.

| Protein Target | PDB ID | Predicted Binding Affinity (ΔGbind, kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -8.5 | Met793, Leu718, Cys797 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 1YWN | -7.9 | Cys919, Asp1046, Phe1047 |

| DNA Gyrase Subunit B | 1KZN | -7.2 | Asp73, Gly77, Ile78 |

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -6.8 | Leu83, Lys33, Asp86 |

This table is illustrative and contains hypothetical data.

These in silico predictions provide a crucial starting point for experimental validation. Compounds showing high predicted binding affinities would be prioritized for synthesis and in vitro biological evaluation to confirm their activity and mechanism of action. mdpi.com

Applications in Organic Synthesis and Medicinal Chemistry

3-Ethynyl-4-methylaniline as a Versatile Building Block in Organic Synthesis

The presence of both a terminal alkyne and an amino group makes this compound a highly valuable precursor in a variety of chemical transformations. These reactive sites allow for sequential or tandem reactions to build intricate molecular frameworks.

Construction of Complex Organic Molecules

The ethynyl (B1212043) group of this compound readily participates in carbon-carbon bond-forming reactions, most notably the Sonogashira coupling. This palladium-catalyzed cross-coupling reaction with aryl or vinyl halides is a cornerstone of modern organic synthesis, enabling the facile construction of complex arylalkynes. The reaction is typically carried out under mild conditions, making it suitable for the late-stage functionalization of complex molecules.

Another powerful synthetic tool that leverages the alkyne functionality is "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction provides a highly efficient and regioselective method for the formation of 1,2,3-triazole rings, which are important pharmacophores in many drug molecules. The bioorthogonal nature of this reaction allows for its application in complex biological systems.

The aniline (B41778) moiety, on the other hand, can be readily functionalized through various reactions such as acylation, alkylation, and diazotization, further expanding the diversity of molecules that can be synthesized from this versatile building block.

Table 1: Key Reactions Utilizing the Functionalities of this compound

| Reaction Type | Functional Group Involved | Key Reagents/Catalysts | Product Type |

| Sonogashira Coupling | Ethynyl | Palladium catalyst, Copper(I) cocatalyst, Amine base | Arylalkynes, Enynes |

| Azide-Alkyne Cycloaddition (Click Chemistry) | Ethynyl | Copper(I) catalyst | 1,2,3-Triazoles |

| Acylation | Aniline | Acyl chlorides, Anhydrides | Amides |

| Alkylation | Aniline | Alkyl halides | Secondary/Tertiary Amines |

Synthesis of Indole (B1671886) Derivatives

The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and pharmaceuticals. Palladium-catalyzed reactions are instrumental in the synthesis of indole derivatives, and precursors like this compound are well-suited for such transformations.

One prominent method is the Larock indole synthesis, which involves the palladium-catalyzed reaction of an o-haloaniline with an alkyne. While this compound itself is not an o-haloaniline, its derivatives can be readily prepared to participate in such cyclizations. Furthermore, palladium-catalyzed intramolecular cyclization of o-alkynylanilines is a powerful strategy for indole synthesis. By first coupling an appropriate group to the aniline nitrogen of a protected this compound derivative, subsequent intramolecular cyclization can lead to the formation of substituted indoles.

Synthesis of Thiazole (B1198619) Derivatives

Thiazole rings are another important class of heterocycles with diverse biological activities. The Hantzsch thiazole synthesis is a classic and widely used method for their preparation, involving the reaction of an α-haloketone with a thioamide.

While this compound does not directly participate as a primary component in the classical Hantzsch synthesis, its functional groups can be modified to generate precursors for thiazole ring formation. For instance, the aniline group can be converted to a thioamide, which can then react with an α-haloketone. Alternatively, the ethynyl group can be transformed into a ketone functionality, which, after α-halogenation, can serve as the α-haloketone component in the Hantzsch reaction.

Role in Medicinal Chemistry Design and Development

The structural motifs accessible from this compound are frequently found in potent and selective drug candidates, particularly in the area of oncology.

Precursor for Kinase Inhibitor Synthesis (e.g., BCR-ABL inhibitors)

This compound is a key structural component and precursor in the synthesis of several clinically important tyrosine kinase inhibitors (TKIs). The 3-ethynylaniline (B136080) scaffold is a well-established pharmacophore that can be found in drugs targeting the BCR-ABL kinase, which is implicated in chronic myeloid leukemia (CML).

For example, the synthesis of the TKI Nilotinib involves an intermediate, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, which shares the core substituted aniline structure with this compound. This highlights the importance of this substitution pattern for BCR-ABL inhibition.

Furthermore, the synthesis of Erlotinib , an epidermal growth factor receptor (EGFR) inhibitor, utilizes 3-ethynylaniline as a key building block in a nucleophilic substitution reaction. The structural similarity suggests that this compound could be used to generate novel Erlotinib analogs.

The synthesis of Ponatinib , a multi-targeted kinase inhibitor effective against resistant BCR-ABL mutations, involves a 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid component. This underscores the significance of the 3-ethynyl-4-methylphenyl moiety in the design of potent kinase inhibitors.

Table 2: Kinase Inhibitors with Structural Motifs Related to this compound

| Kinase Inhibitor | Target Kinase(s) | Relevance of this compound Structure |

| Nilotinib | BCR-ABL | Shares the substituted aniline core. |

| Erlotinib | EGFR | Synthesized from the closely related 3-ethynylaniline. |

| Ponatinib | BCR-ABL, SRC, FGFR, etc. | Contains the 3-ethynyl-4-methylphenyl moiety. |

Structure-Activity Relationship (SAR) Studies of Derived Compounds

The modular nature of syntheses involving this compound makes it an ideal starting point for structure-activity relationship (SAR) studies. By systematically modifying the molecule at its reactive handles, chemists can probe the interactions of the resulting compounds with their biological targets and optimize their pharmacological properties.

For instance, in the context of anilino-pyrimidine based kinase inhibitors, the substitution on the aniline ring is crucial for activity and selectivity. The methyl group at the 4-position and the ethynyl group at the 3-position of this compound provide specific steric and electronic properties that can influence binding to the kinase active site. SAR studies often involve exploring different substituents at these positions to enhance potency and selectivity.

The ethynyl group, in particular, offers a vector for extending the molecule into different regions of the protein binding pocket or for introducing new functionalities through reactions like the Sonogashira coupling or click chemistry. This allows for the systematic exploration of chemical space around the core scaffold to identify compounds with improved therapeutic profiles.

Development of Biologically Active Scaffolds

Design of Oxidative DNA Damaging Agents

There is currently no specific information in the scientific literature detailing the use of this compound in the design of oxidative DNA damaging agents. The design of such agents typically involves incorporating moieties that can generate reactive oxygen species or that can directly interact with and modify DNA, often leading to intercalation or alkylation. nih.govnih.gov While aniline derivatives can be part of larger molecules designed to interact with DNA, there is no research that specifically implicates this compound in the design or synthesis of compounds intended to cause oxidative damage to DNA.

Applications in Materials Science and Polymer Chemistry

Utilization in the Synthesis of Advanced Materials

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials constructed from organic building blocks. The molecular structure of 3-Ethynyl-4-methylaniline, featuring both a reactive amine and a terminal alkyne, suggests its potential as a linker or building block in the synthesis of such frameworks. The amine group could, for instance, participate in imine condensation reactions to form COFs, while the ethynyl (B1212043) group could be involved in various coupling reactions or serve as a post-synthetic modification site.

However, a thorough review of the current scientific literature does not provide any specific examples or detailed studies where this compound has been successfully employed as a linker in the synthesis of either COFs or MOFs. There are no published data on the resulting framework structures, their porosity, or their potential applications.

The thermal or chemical treatment of specifically designed organic precursors can lead to the formation of nanostructured materials, including ceramics and magnetoceramics. The carbon-rich structure of this compound, combined with its potential to polymerize or cross-link upon heating, could theoretically make it a candidate as a precursor for carbon-based nanomaterials.

Nevertheless, there is no research available in the public domain that investigates the use of this compound as a precursor for magnetoceramics or other nanostructured materials. Consequently, no data on the pyrolysis behavior, ceramic yield, or the magnetic and structural properties of any resulting materials have been reported.

Applications in Emerging Technologies

Polymers synthesized from this compound, hypothetically referred to as poly(this compound), could possess a combination of properties inherited from both polyaniline and polyacetylene-type structures. The polyaniline backbone would provide electrical conductivity and environmental stability, while the pendant ethynyl groups could be used for cross-linking or further functionalization. These characteristics suggest potential utility in organic electronics and smart materials.

Organic Light Emitting Diodes (OLEDs)

The development of new materials for Organic Light Emitting Diodes (OLEDs) is a constantly evolving field of research. Conjugated polymers are a key component in OLEDs, often serving as the emissive layer where electroluminescence occurs. The introduction of specific substituents into a polymer's aromatic rings is a known strategy to modify its physicochemical properties, including enhancing photoluminescence. researchgate.net

While direct studies on poly(this compound) for OLEDs are not prominent in the literature, the properties of related substituted polymers offer insights into its potential. For instance, modifying polyaniline with various substituents can improve its solubility and increase its photoluminescence intensity. researchgate.net Polymers with ethynylene linkages, such as poly(fluorenylene ethynylene)s, are known to be efficient light emitters, with photoluminescence maxima in the green portion of the visible spectrum. kist.re.kr

The hypothetical polymer derived from this compound could combine the charge-transporting capabilities of a polyaniline-like backbone with the luminescent characteristics imparted by the ethynyl-substituted aromatic rings. The specific emission color would depend on the extent of π-conjugation in the final polymer structure.

Table 1: Potential Optoelectronic Properties of Poly(this compound) Based on Analogous Polymers

| Property | Expected Characteristic | Rationale based on Similar Compounds |

|---|---|---|

| Emission Spectrum | Potentially in the visible range (e.g., green) | Poly(fluorenylene ethynylene)s show green light emission. kist.re.kr |

| Quantum Yield | Potentially enhanced by substitution | Substituents on polyaniline derivatives are known to increase luminescence intensity. researchgate.net |

| Charge Transport | Expected to be favorable | The polyaniline backbone is known for its good charge-carrying properties. utoronto.ca |

| Processability | Likely improved over unsubstituted polyaniline | Substituents on the aniline (B41778) ring often lead to better solubility in common organic solvents. researchgate.net |

Reference Electrodes

A reference electrode is a crucial component of any electrochemical measurement system, providing a stable and well-known potential against which the potential of a working electrode can be measured. nih.gov All-solid-state reference electrodes based on conducting polymers are of particular interest due to their potential for miniaturization and robustness. researchgate.netnih.gov

Polyaniline and its derivatives, such as poly(N-methylaniline), are well-studied for their electrochemical properties and have been explored for use in electrodes. utoronto.caelectrochemsci.orgresearchgate.net These polymers exhibit reversible redox behavior, which is a fundamental requirement for a stable reference potential. electrochemsci.org The stability of a polymer-based electrode's potential is critical for its function as a reference. nih.govnih.gov

A polymer of this compound could function as the active material in a solid-state reference electrode. Its polyaniline-like backbone would provide the necessary electrochemical activity. The potential of such an electrode would be determined by the redox transitions within the polymer film. Research on a redox-active polyaniline containing a quinone moiety has shown that a stable electrode potential can be achieved, with minimal drift over extended periods. nih.gov This suggests that functionalized polyanilines can be tailored for high-performance reference electrode applications.

Table 2: Projected Electrochemical Characteristics for a Poly(this compound) Electrode

| Parameter | Projected Performance | Basis from Related Polymer Systems |

|---|---|---|

| Potential Stability | Expected to be stable after initial conditioning | Conducting polymers like quinone-functionalized polyaniline show potential drifts as low as ~4.7 mV over ten days. nih.gov |

| Redox Behavior | Reversible redox couples | Poly(N-methylaniline) shows reversible transition states in cyclic voltammetry. electrochemsci.org |

| Media Compatibility | Potentially suitable for aqueous and non-aqueous media | Certain functionalized polyanilines exhibit both hydrophilic and hydrophobic compatibility. nih.gov |

| Construction | Suitable for all-solid-state designs | Conducting polymers are frequently used to create all-solid-state and planar reference electrodes. researchgate.net |

Light-Degradable Adhesive Materials

The development of materials that can be controllably degraded by an external stimulus, such as light, is of great interest for applications ranging from temporary adhesives to drug delivery systems. Photodegradable polymers contain light-sensitive chemical bonds that can be cleaved upon irradiation, leading to a breakdown of the polymer structure.

While there is no specific research directly applying this compound to light-degradable adhesives, the presence of the ethynyl (acetylene) group in its structure is noteworthy. Acetylenic bonds can, under certain conditions, participate in photochemical reactions. The polymerization of diethynylarenes can result in polymers where some ethynyl groups remain unreacted. researchgate.net These residual reactive groups could potentially be targeted for light-induced degradation or modification.

If a polymer were synthesized from this compound in a way that preserves the ethynyl groups as pendant moieties on the main polymer chain, these groups could serve as photocleavable sites. Irradiation with UV light of an appropriate wavelength could induce reactions that break the bonds connecting the side groups to the backbone or cause scission of the main chain itself, reducing the material's adhesive properties on demand. However, this remains a theoretical application that would require significant research to validate.

Applications in Chemical Biology and Bioconjugation

Development of Chemical Probes for Biological Systems

Chemical probes are essential for the study of biological processes within the complex environment of living cells. 3-Ethynyl-4-methylaniline serves as a key building block in the creation of such probes, enabling the specific labeling and identification of biomolecules.

Histidine residues in proteins play critical roles in enzymatic catalysis, metal ion binding, and protein-protein interactions. However, their moderate nucleophilicity presents a challenge for selective chemical modification. A recently developed method overcomes this by employing a relay system involving a small-molecule photosensitizer and an amine-containing chemical probe, such as this compound. In this approach, visible light irradiation of the photosensitizer generates singlet oxygen, which selectively reacts with histidine residues. The resulting oxidized histidine intermediate is then captured by the amine probe.

This strategy has been successfully used for the global profiling of functional histidines in live cells, identifying thousands of unique sites. The incorporation of the ethynyl (B1212043) group from this compound provides a bioorthogonal handle for subsequent analysis, such as the attachment of reporter tags for visualization or affinity tags for enrichment and mass spectrometry-based identification. This method has proven effective in discovering previously unannotated functional histidine sites in metalloproteins and metabolic enzymes.

The relay labeling methodology hinges on the proximity-dependent generation of a reactive species (singlet oxygen) and its subsequent reaction with a target residue, followed by trapping with a chemical probe. The selectivity for histidine is achieved due to the unique reactivity of the histidine side chain with singlet oxygen compared to other nucleophilic amino acids like cysteine and lysine, which often interfere with other labeling methods. The use of a library of photosensitizers and chemical probes, including derivatives of this compound, allows for the optimization of labeling efficiency and specificity in various cellular contexts. This approach not only enables the identification of accessible and reactive histidine residues but also allows for the study of changes in their accessibility in response to cellular events, such as protein-protein interactions or changes in subcellular localization.

Strategies for Bioconjugation Utilizing the Ethynyl Moiety

The terminal alkyne of this compound is a versatile functional group for bioconjugation, allowing for the covalent attachment of this molecule to biomolecules with high specificity and efficiency.

The ethynyl group is a key participant in a class of reactions known as "click chemistry," which are prized for their high yields, selectivity, and biocompatibility. The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between an alkyne-containing molecule, like this compound, and an azide-modified biomolecule.

Another powerful bioorthogonal reaction is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). SPAAC does not require a cytotoxic copper catalyst, making it particularly suitable for applications in living systems. In this reaction, the alkyne on the probe reacts with a strained cyclooctyne (B158145) that has been incorporated into a biomolecule. These click chemistry strategies enable the precise and stable attachment of this compound-based probes to proteins, nucleic acids, and other cellular components for their subsequent study. nih.govmedchemexpress.com

Protein Modification Studies in Proteomics Research

In proteomics, understanding how proteins are modified is crucial to deciphering their function. This compound, as part of a chemical probe, facilitates the study of protein modifications through a multi-step workflow. nih.govmdpi.com First, the probe is introduced into a biological system where it covalently attaches to its protein targets, for instance, through the histidine labeling method described previously.

| Step in Proteomics Workflow | Role of this compound-based Probe | Outcome |

| 1. Labeling | The probe covalently binds to target proteins in a complex biological sample (e.g., cell lysate or live cells). | Specific proteins are tagged with the ethynyl moiety. |

| 2. Bioorthogonal Ligation | The alkyne group is reacted with an azide-containing reporter tag (e.g., biotin-azide) via click chemistry. | Labeled proteins are now appended with a reporter for detection or enrichment. nih.govnih.gov |

| 3. Enrichment & Analysis | Biotin-tagged proteins are captured on streptavidin beads, separating them from unlabeled proteins. | A purified sample of the modified proteins is obtained. |

| 4. Identification | Enriched proteins are identified by mass spectrometry. | The protein targets of the initial probe are identified, and modification sites can be mapped. |

Future Research Directions and Interdisciplinary Perspectives

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The development of efficient and environmentally benign methods for synthesizing 3-ethynyl-4-methylaniline and its derivatives is a primary area for future investigation. Current synthetic routes often rely on well-established but potentially resource-intensive reactions like palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) to introduce the ethynyl (B1212043) moiety.

Future research will likely focus on:

Catalyst Improvement: Developing more active and robust palladium or copper catalysts to achieve higher yields and turnover numbers, thereby reducing catalyst loading and metal waste.

Green Solvents: Shifting from traditional organic solvents to greener alternatives such as water, ionic liquids, or deep eutectic solvents to minimize environmental impact.

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability compared to batch production.

C-H Activation: Exploring direct C-H ethynylation of the aniline (B41778) ring as a more atom-economical alternative to traditional cross-coupling methods that require pre-functionalized starting materials.

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Current Approach (Example) | Future Goal/Improvement | Potential Benefits |

| Cross-Coupling | Sonogashira coupling of 3-iodo-4-methylaniline (B1581167) with a protected acetylene (B1199291) source. | Ligand-free or ultra-low loading palladium catalysts; use of non-toxic solvents. | Reduced cost, lower metal contamination, improved sustainability. |

| Elimination Reactions | Dehydrohalogenation of a suitable dihaloethyl precursor. | One-pot procedures from readily available starting materials. | Increased efficiency, reduced number of synthetic steps. |

| Direct Ethynylation | Not commonly used. | Catalytic C-H activation using transition metals like rhodium or iridium. | High atom economy, avoids pre-functionalization steps. |

Advanced Catalyst Design for Reactions Involving this compound

The dual functionality of this compound—the nucleophilic amine and the reactive triple bond—offers a rich landscape for catalytic transformations. Advanced catalyst design is crucial for controlling the selectivity of reactions involving this molecule.

Future research in catalysis will likely target:

Chemoselective Hydrogenation: Designing catalysts that can selectively reduce the ethynyl group to an ethyl or vinyl group without affecting the aromatic ring or other functional groups that might be present in a derivative. rsc.org Heterogeneous catalysts like palladium on carbon (Pd/C) are often used, but future work could focus on more selective systems. rsc.org

Polymerization Catalysts: Developing catalysts for the controlled polymerization of this compound to create novel conductive or functional polymers. Catalysts based on rhodium, titanium, or other transition metals could be explored.

Click Chemistry: While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-established "click" reaction, designing new catalysts (e.g., ruthenium-based) could offer different regioselectivity or functional group tolerance for conjugating this molecule to biomolecules or materials.

Multi-component Reactions: Creating catalysts that can facilitate one-pot reactions involving the aniline, the ethynyl group, and other reagents to rapidly build molecular complexity.

Rational Design of New Functional Materials and Devices

The rigid, linear structure of the ethynyl group combined with the potential for hydrogen bonding and further functionalization of the aniline moiety makes this compound an excellent candidate for the rational design of new materials. rsc.org

Prospective areas of development include:

Conductive Polymers: Aniline and acetylene units are both known components of conductive organic polymers. Polymerizing this compound could lead to materials with tailored electronic properties for use in sensors, organic light-emitting diodes (OLEDs), or antistatic coatings.

Metal-Organic Frameworks (MOFs): The aniline group can be modified to include carboxylic acids or other coordinating groups, allowing the molecule to serve as a linker for the construction of porous MOFs. rsc.org These materials could be designed for applications in gas storage, separation, or catalysis.

Liquid Crystals: The rod-like shape imparted by the ethynyl-phenyl core is a common motif in liquid crystalline materials. By attaching appropriate functional groups, derivatives of this compound could be designed to exhibit specific liquid crystal phases for use in display technologies.

| Material Class | Key Feature from this compound | Potential Application |

| Conductive Polymers | Conjugated π-system from aniline and ethynyl groups. | Organic electronics, sensors, antistatic films. |

| Metal-Organic Frameworks (MOFs) | Can be functionalized into a rigid organic linker. | Gas storage, chemical separations, catalysis. |

| Liquid Crystals | Rigid, rod-like molecular shape. | Advanced display technologies, optical switches. |

| High-Performance Resins | Ethynyl group allows for thermal or catalytic curing. | Aerospace composites, high-temperature adhesives. |

Expanding Applications in Targeted Drug Delivery and Diagnostics

The ethynylaniline scaffold is present in several small-molecule kinase inhibitors used in oncology, such as erlotinib. This highlights the potential of this compound as a key intermediate in medicinal chemistry. Future research can expand upon this foundation in several ways.

Novel Kinase Inhibitors: Using this compound as a starting point to synthesize new libraries of compounds for screening against various protein kinases implicated in cancer and other diseases. The methyl group provides a point for substitution to explore structure-activity relationships.

Targeted Drug Conjugation: The terminal ethynyl group is ideal for use in click chemistry. This allows for the covalent attachment of the molecule to a targeting moiety, such as an antibody or peptide, to create antibody-drug conjugates (ADCs). stonybrook.edu This approach delivers a cytotoxic payload directly to cancer cells, minimizing side effects. nih.gov

Bioorthogonal Labeling and Diagnostics: The ethynyl group can be used to attach imaging agents (e.g., fluorophores or PET isotopes) to molecules derived from this compound. These conjugates could be used as diagnostic tools to visualize specific biological targets or pathways in living systems.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Future interdisciplinary research will leverage AI and ML to:

Predict Reaction Outcomes: Develop ML models trained on reaction data to predict the optimal conditions (catalyst, solvent, temperature) for synthesizing derivatives of this compound or for its subsequent reactions. scitechdaily.com This can reduce the number of experiments needed, saving time and resources.

De Novo Drug Design: Employ generative AI models to design novel molecules based on the this compound scaffold. nih.gov These models can be optimized to predict properties like binding affinity to a specific biological target, solubility, and metabolic stability, thus creating new drug candidates with higher probabilities of success.

Materials Property Prediction: Use computational models to predict the electronic, mechanical, and thermal properties of polymers or MOFs derived from this compound. nih.gov This allows for the in silico screening of thousands of potential structures to identify the most promising candidates for synthesis and testing.

| AI/ML Application | Objective | Potential Impact on this compound Research |

| Reaction Prediction | Forecast the yield and selectivity of unknown chemical reactions. | Accelerates the discovery of novel, efficient synthetic pathways. |

| Generative Models | Design new molecules with desired properties from scratch. | Creates novel drug candidates and functional materials based on the core scaffold. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate molecular structure with biological activity or material properties. | Guides the rational design of more potent drugs or higher-performance materials. |

| Automated Synthesis | Integrate ML algorithms with robotic platforms to perform reactions. | Enables high-throughput synthesis and optimization of derivatives. |

Q & A

Q. Table 1: Key Synthetic Parameters for Sonogashira Coupling

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | Pd(PPh₃)₂Cl₂ (5 mol%) | ↑ Yield (70–85%) |

| Solvent | DMF/Toluene (1:1) | ↑ Solubility |

| Temperature | 80°C | ↓ Side Products |

| Reaction Time | 12–18 hours | ↑ Conversion |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.